3-Iodo-N1-methylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-N1-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H9IN2 It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the 3-position and a methylamino group at the N1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N1-methylbenzene-1,2-diamine typically involves the iodination of N1-methylbenzene-1,2-diamine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-N1-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding N1-methylbenzene-1,2-diamine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiolates can replace the iodine atom under appropriate conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: N1-methylbenzene-1,2-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodo-N1-methylbenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-N1-methylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The iodine substituent can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the methylamino group can form hydrogen bonds or engage in other non-covalent interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N1-methylbenzene-1,2-diamine: Lacks the iodine substituent, making it less reactive in certain halogenation reactions.
3-Bromo-N1-methylbenzene-1,2-diamine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
3-Chloro-N1-methylbenzene-1,2-diamine: Contains a chlorine atom, which is less bulky and less reactive compared to iodine.
Uniqueness
3-Iodo-N1-methylbenzene-1,2-diamine is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and greater polarizability. These characteristics can influence the compound’s reactivity, making it suitable for specific applications in synthesis and research.
Properties
Molecular Formula |
C7H9IN2 |
---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
3-iodo-1-N-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C7H9IN2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,9H2,1H3 |
InChI Key |
RXEZVZDAYWCCOV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC=C1)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.